Benzoyl-L-tyrosyl-(1-13C)alanine

Übersicht

Beschreibung

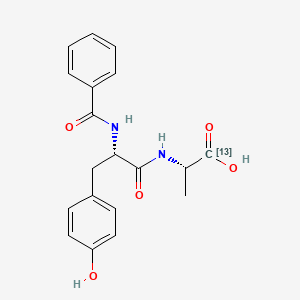

Benzoyl-L-tyrosyl-(1-13C)alanine is a dipeptide compound labeled with the stable isotope carbon-13. It is used primarily in scientific research to study metabolic pathways and enzyme activities. The compound consists of a benzoyl group attached to the L-tyrosyl residue, which is further linked to the L-alanine residue labeled with carbon-13 at the first position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzoyl-L-tyrosyl-(1-13C)alanine typically involves the following steps:

Protection of Functional Groups: The amino and carboxyl groups of L-tyrosine and L-alanine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).

Coupling Reaction: The protected L-tyrosine is coupled with benzoyl chloride to form benzoyl-L-tyrosine. This reaction is usually carried out in the presence of a base like triethylamine.

Introduction of Carbon-13: The protected L-alanine labeled with carbon-13 is then coupled with benzoyl-L-tyrosine using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Deprotection: The protecting groups are removed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques such as automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed for large-scale production and purification.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoyl-L-tyrosyl-(1-13C)alanine undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of the tyrosyl residue can be oxidized to form quinone derivatives.

Reduction: The carbonyl groups in the benzoyl and alanine residues can be reduced to alcohols.

Substitution: The benzoyl group can be substituted with other acyl groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Acyl chlorides or anhydrides are used in the presence of a base like pyridine.

Major Products Formed

Oxidation: Quinone derivatives of the tyrosyl residue.

Reduction: Alcohol derivatives of the benzoyl and alanine residues.

Substitution: Acylated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathway Studies

Benzoyl-L-tyrosyl-(1-13C)alanine is primarily used to trace metabolic pathways in biological systems. The carbon-13 label allows researchers to monitor the compound's fate through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This application is crucial for understanding metabolic processes and enzyme activities within cells.

Enzyme Kinetics

The compound acts as a substrate for serine proteases, particularly chymotrypsin. When exposed to chymotrypsin, it undergoes cleavage at the peptide bond between tyrosine and alanine, facilitating studies on enzyme specificity and catalytic mechanisms. Such studies contribute to a deeper understanding of protein digestion and enzyme functionality .

Clinical Diagnostics

This compound has been employed in breath tests to assess pancreatic exocrine function. In clinical settings, patients ingest the compound, and changes in the levels of carbon dioxide in expired air are measured. This method effectively differentiates between healthy individuals and those with pancreatic dysfunction, making it a valuable tool in clinical diagnostics .

Case Study 1: Breath Test for Pancreatic Function

A study investigated the efficacy of this compound as a non-invasive method for evaluating pancreatic exocrine secretion. Results demonstrated that the breath test could accurately reflect pancreatic function by measuring the carbon dioxide produced from metabolized dipeptide .

Case Study 2: Enzyme Activity Assays

Research utilizing this compound as a substrate for chymotrypsin revealed insights into the enzyme's catalytic mechanisms. The study highlighted how variations in substrate structure could affect enzyme activity, providing implications for drug design targeting protease-related diseases .

Wirkmechanismus

The mechanism of action of Benzoyl-L-tyrosyl-(1-13C)alanine involves its interaction with specific enzymes and metabolic pathways. The carbon-13 label allows researchers to trace the compound’s metabolic fate using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound is hydrolyzed by proteolytic enzymes, releasing the labeled alanine, which can be further metabolized and detected in various biological samples.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoyl-L-tyrosyl-L-alanine: Similar structure but without the carbon-13 label.

Benzoyl-L-phenylalanyl-(1-13C)alanine: Another stable isotope-labeled dipeptide with phenylalanine instead of tyrosine.

N-Benzoyl-L-tyrosyl-L-alanine-1-13C: A variant with a different labeling position.

Uniqueness

Benzoyl-L-tyrosyl-(1-13C)alanine is unique due to its specific carbon-13 labeling, which makes it an invaluable tool for tracing metabolic pathways and studying enzyme activities with high precision. Its stable isotope label provides a non-invasive and accurate method for investigating various biological processes.

Biologische Aktivität

Benzoyl-L-tyrosyl-(1-13C)alanine (Bz-Tyr-Ala) is a synthetic dipeptide that has garnered interest in biochemical research due to its unique properties and applications, particularly in the study of enzyme kinetics and pancreatic function. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Bz-Tyr-Ala has a molecular formula of and a molecular weight of approximately 356.37 g/mol. The compound consists of L-tyrosine and L-alanine with a benzoyl group attached to the phenolic hydroxyl of L-tyrosine, which enhances its stability and solubility in biological systems .

Primary Biological Activity

Substrate for Enzymes

The primary biological activity of Bz-Tyr-Ala is its role as a substrate for chymotrypsin, a serine protease involved in protein digestion. Upon interaction with chymotrypsin, Bz-Tyr-Ala undergoes cleavage at the peptide bond between the tyrosine and alanine residues, facilitating studies on enzyme specificity and catalytic mechanisms . This property makes it invaluable for enzyme activity assays, particularly those involving proteases from the subtilisin family.

Applications in Clinical Research

Bz-Tyr-Ala is also utilized in breath tests to assess pancreatic exocrine function. In clinical studies, patients are administered Bz-Tyr-Ala, and the resulting changes in levels in expired air are measured. This method has been shown to effectively differentiate between healthy individuals and those with pancreatic dysfunction .

Case Studies

-

Pancreatic Function Assessment

A study evaluated the use of Bz-Tyr-Ala in breath tests among patients with chronic pancreatitis and those undergoing pancreatoduodenectomy. Results indicated significant differences in levels between healthy subjects and patients, demonstrating the compound's utility in diagnosing pancreatic exocrine insufficiency . -

Enzyme Kinetics

In another investigation, Bz-Tyr-Ala was used to explore the kinetics of chymotrypsin activity. The study highlighted how variations in substrate concentration affected enzyme activity, providing insights into the catalytic efficiency of chymotrypsin when interacting with peptide substrates .

While specific mechanisms of action for Bz-Tyr-Ala remain under investigation, its structure allows it to mimic natural substrates for proteolytic enzymes. The benzoyl group enhances binding affinity to the active sites of these enzymes, facilitating more efficient cleavage and subsequent analysis .

Comparative Analysis

To better understand the significance of Bz-Tyr-Ala compared to other similar compounds, a comparative analysis is presented below:

| Compound Name | Description | Application Area |

|---|---|---|

| N-Benzoyl-L-tyrosine p-nitroanilide | A synthetic dipeptide used in enzyme studies | Enzyme kinetics |

| N-Succinyl-L-phenylalanine p-nitroanilide | Used in similar biochemical assays | Protease activity |

| N-Acetyl-L-tyrosine ethyl ester | Related compound utilized in protein studies | Protein interactions |

Bz-Tyr-Ala stands out due to its specific structure that allows it to act as a substrate for various proteolytic enzymes, making it invaluable for studying enzymatic activity and interactions within biological systems .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino](113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1/i19+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRCBRUPIDLBSA-WOFBRIANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([13C](=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851429-73-7 | |

| Record name | Bz-Tyr-(1-c-13)Ala | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851429737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BZ-TYR-(1-C-13)ALA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4J456UP5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.